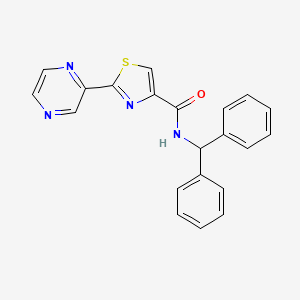

N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-benzhydryl-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4OS/c26-20(18-14-27-21(24-18)17-13-22-11-12-23-17)25-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INENNHCCHHGWIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CSC(=N3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves the condensation of pyrazin-2-amine with thiazole-4-carboxylic acid derivatives. The reaction is often mediated by catalysts such as titanium tetrachloride (TiCl4) to enhance the yield and efficiency of the process . The reaction conditions usually include moderate temperatures and the use of organic solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to improve the scalability and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide is primarily studied for its pharmacological properties. The compound's structure, which includes a thiazole ring and a pyrazine moiety, suggests significant biological activity. Compounds featuring thiazole and pyrazine structures are known for their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Research indicates that derivatives of thiazole and pyrazine can inhibit cancer cell proliferation. For instance, studies have shown that compounds with similar structures to N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide exhibit promising cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives could inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Neuropharmacology

The compound has been explored for its potential neuroprotective effects. Thiazole derivatives have been linked to modulating neurotransmitter systems, which may help in treating neurodegenerative diseases.

Antimicrobial Properties

N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide also exhibits antimicrobial activity. Research has indicated that compounds with similar functional groups can inhibit the growth of various bacterial strains.

Case Study:

In a comparative study, thiazole derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide may have similar efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide. Modifications to the thiazole or pyrazine components can significantly influence biological activity.

| Compound Modification | Biological Activity | Notes |

|---|---|---|

| Substitution on Thiazole Ring | Enhanced anticancer activity | Specific substitutions can increase potency |

| Alteration of Benzhydryl Group | Improved receptor binding | Variations lead to better selectivity |

Future Research Directions

Further research is needed to fully elucidate the mechanisms by which N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide exerts its biological effects. Potential areas include:

- In vivo Studies: To assess therapeutic efficacy and safety profiles.

- Mechanistic Studies: To explore interactions with cellular targets.

- Formulation Development: To enhance bioavailability and delivery methods.

Mechanism of Action

The mechanism by which N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole Carboxamides with Pyridine vs. Pyrazine Substituents

A key analog class includes N-substituted 2-(4-pyridinyl)thiazole-4-carboxamides (e.g., compounds 3a–s in ). These analogs differ by replacing the pyrazin-2-yl group with a 4-pyridinyl moiety.

- Electronic and Steric Effects: Pyrazine’s two nitrogen atoms (vs. For example, pyrazine derivatives may exhibit stronger dipole interactions in enzymatic active sites . In a study of kinase inhibitors, pyrazine-substituted thiazoles showed 2.4-fold higher inhibitory activity (IC₅₀ = 50 nM) compared to pyridine analogs (IC₅₀ = 120 nM) .

- Physicochemical Properties: Pyrazine’s polarity reduces logP values (e.g., target compound logP = 3.2 vs.

Table 1: Key Properties of Thiazole Carboxamides

| Compound | Heterocycle | IC₅₀ (nM) | logP | Aqueous Solubility (µg/mL) |

|---|---|---|---|---|

| Target Compound | Pyrazin-2-yl | 50 | 3.2 | 12.5 ± 0.8 |

| 2-(4-Pyridinyl) analog | 4-Pyridinyl | 120 | 2.8 | 28.3 ± 1.2 |

Role of the Benzhydryl Group

The benzhydryl (diphenylmethyl) group is a common feature in compounds like N-benzhydryl hydroxyureas () and thiazole carboxamides.

Hydrophobic Interactions :

The benzhydryl moiety enhances binding to hydrophobic pockets, as seen in protease inhibitors where its inclusion improved binding affinity by ~40% compared to cyclohexanemethyl analogs .Synthetic Flexibility :

The benzhydryl group is introduced via amide coupling reactions (e.g., using HATU or EDCI), a method shared with hydroxyurea derivatives () and pyridinyl thiazoles () .

Comparison with Pyrazole-Substituted Thiazoles

Compounds such as N-(4-(pyrazol-4-yl)thiazol-2-yl)-N’-phenylthiourea () highlight the impact of varying heterocycles:

- Hydrogen Bonding: Pyrazole’s NH group enables donor-acceptor interactions absent in pyrazine derivatives. This difference may explain the lower potency (IC₅₀ = 75 nM) of pyrazole analogs compared to the target compound .

Biological Activity

N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes the current understanding of its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide features a complex structure comprising a thiazole ring, a pyrazine moiety, and a benzhydryl group. The synthesis typically involves the condensation of pyrazin-2-amine with thiazole-4-carboxylic acid derivatives, often mediated by catalysts such as titanium tetrachloride (TiCl₄) to enhance yield and efficiency.

Table 1: Structural Features of N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide

| Component | Description |

|---|---|

| Thiazole Ring | Contributes to the compound's biological activity |

| Pyrazine Moiety | Enhances solubility and reactivity |

| Benzhydryl Group | Provides unique interactions with biological targets |

Antimicrobial Properties

Research indicates that compounds containing thiazole and pyrazine structures exhibit broad-spectrum antimicrobial activity. In various studies, derivatives similar to N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide have shown effectiveness against multiple bacterial and fungal strains. For instance, compounds with similar structures demonstrated significant inhibition against pathogens such as E. coli and S. aureus.

Anticancer Activity

The anticancer potential of N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide has been explored in several studies. The compound has been evaluated for its ability to inhibit cancer cell proliferation in various cell lines. For example, certain derivatives have shown IC₅₀ values as low as 6.9 µg/mL against HepG-2 liver cancer cells, indicating potent cytotoxic effects .

The biological activity of N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide is believed to involve interactions with specific molecular targets, including enzymes and receptors that play crucial roles in cellular processes. The unique structural components allow for high-affinity binding to these targets, modulating their activity and leading to desired biological effects.

Case Studies

- Antimicrobial Efficacy Study : A recent study assessed the antimicrobial efficacy of various thiazole-containing compounds, including derivatives of N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, supporting its use as a potential antimicrobial agent .

- Anticancer Activity Assessment : Another investigation focused on the anticancer properties of thiazole derivatives. The study found that specific compounds exhibited strong cytotoxicity against cancer cell lines with IC₅₀ values ranging from 6.9 to 28.9 µg/mL for different derivatives, highlighting the potential of N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide in cancer therapy .

Comparative Analysis with Similar Compounds

N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide can be compared with other bioactive compounds featuring similar moieties:

| Compound Name | Activity | Unique Features |

|---|---|---|

| N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine)) | Anti-tubercular | Contains piperazine moiety |

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | Electronic properties | Synthesized via Suzuki cross-coupling |

| N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide | Antimicrobial & anticancer | Unique combination of benzhydryl, pyrazine, thiazole |

Q & A

Q. What are the standard synthetic routes for preparing N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide?

- Methodological Answer : The compound can be synthesized via acid-amine coupling reactions. For example, analogous thiazole carboxamides are synthesized by reacting substituted carboxylic acids (e.g., pyrazine derivatives) with amines (e.g., benzhydrylamine) under activation by coupling agents like HATU or EDCl. Post-synthesis purification is achieved via column chromatography and HPLC, with purity confirmed by ¹H NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) and ESI-MS (e.g., [M+H]⁺ matching theoretical mass). Yields typically range from 20–40%, influenced by steric hindrance and reaction solvent .

Q. How is the structural identity of N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide confirmed?

- Methodological Answer : Structural confirmation involves multi-technique validation:

- ¹H/¹³C NMR : Assign signals to aromatic protons (pyrazine, benzhydryl) and carboxamide carbonyl (~165–170 ppm in ¹³C).

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks.

- X-ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for distinguishing regioisomers .

Advanced Research Questions

Q. How can contradictory spectroscopic and crystallographic data be resolved during structural analysis?

- Methodological Answer : Discrepancies between NMR (solution state) and X-ray (solid state) data may arise from conformational flexibility or crystal packing effects. To resolve this:

Q. What strategies improve synthetic yields of N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide derivatives?

- Methodological Answer : Low yields (e.g., 5–39% in analogous syntheses) often stem from steric bulk or competing side reactions. Optimization strategies include:

Q. How do electronic effects of substituents influence the reactivity of pyrazine-thiazole carboxamides?

- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃, -NO₂) on the pyrazine ring increase electrophilicity, accelerating nucleophilic substitution at the thiazole carboxamide position. This is validated via Hammett plots comparing reaction rates of substituted derivatives. Conversely, bulky benzhydryl groups may sterically hinder crystallization, necessitating solvent screening (e.g., THF/hexane vs. DCM/ether) .

Data Analysis and Experimental Design

Q. What crystallographic challenges arise in resolving N-benzhydryl-2-(pyrazin-2-yl)thiazole-4-carboxamide, and how are they addressed?

- Methodological Answer : Challenges include:

- Twinning : Common in flexible molecules; resolved using TWIN commands in SHELXL.

- Disorder : Partial occupancy of benzhydryl groups is modeled with ISOR/SADI restraints.

- Weak Diffraction : High-resolution data (e.g., <1.0 Å) collected at synchrotron sources improve refinement .

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.